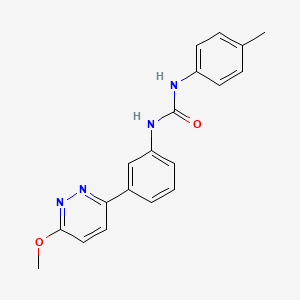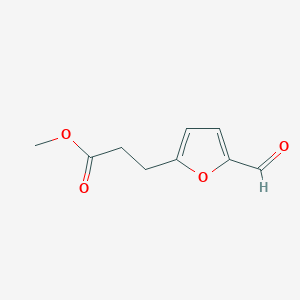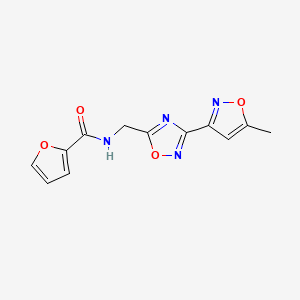![molecular formula C15H14N6O3S B2657094 N-(4-acetamidophenyl)-2-((4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamide CAS No. 877630-11-0](/img/structure/B2657094.png)
N-(4-acetamidophenyl)-2-((4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N-(4-acetamidophenyl)-2-((4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamide” is a compound that incorporates the pyrazolo[3,4-d]pyrimidin-4-one moiety . It is a part of a series of compounds that have been synthesized and evaluated for their antioxidant activity .
Synthesis Analysis
The key intermediate for the synthesis of this compound is 2-(4-Oxo-1-phenyl-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)acetonitrile . This intermediate is used to create polyfunctionally substituted heterocycles, such as pyrazoles, pyridine, tetrazole, thiazoles, thiophenes, and chromene .Molecular Structure Analysis
The molecular structure of this compound can be analyzed using various spectroscopic techniques. For instance, the IR spectrum shows peaks at 1616, 1670, and 3200 cm^-1 . The ^1H NMR spectrum (in DMSO) shows signals at various chemical shifts, including 2.19 (s, 3H, CH3CO), 4.45 (d, 2H, methylene), 3.75 (m, 1H, methine), and several others . The ^13C NMR spectrum (in DMSO) also provides valuable information about the carbon atoms in the molecule .Chemical Reactions Analysis
The compound is part of a series of polyfunctionally substituted heterocycles. These heterocycles are synthesized using 2-(4-Oxo-1-phenyl-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)acetonitrile as the key intermediate . The synthesis involves reactions with various nitrogen, sulfur, and carbon nucleophiles under Michael addition conditions .Physical And Chemical Properties Analysis
The compound has a melting point of over 360°C . Its mass spectrometry data shows a molecular ion peak at m/z 337 .Applications De Recherche Scientifique
Antitumor Applications
Novel derivatives containing the biologically active pyrazole moiety, including structures related to N-(4-acetamidophenyl)-2-((4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamide, have been synthesized to evaluate their antitumor activity. Some derivatives have shown to be more effective than the reference drug doxorubicin in antitumor activity, highlighting their potential as novel antitumor agents (Alqasoumi et al., 2009).
Antimicrobial Activity
Research into the antimicrobial activity of new heterocycles incorporating antipyrine moiety, which shares structural similarities with the compound , indicates potential applications in combating microbial infections. These studies reveal that certain synthesized compounds demonstrate significant antimicrobial efficacy (Bondock et al., 2008).
Coordination Complexes and Antioxidant Activity
Pyrazole-acetamide derivatives have been used to construct novel Co(II) and Cu(II) coordination complexes. These complexes were evaluated for their antioxidant activity, demonstrating significant potential in this area. The study highlights the effect of hydrogen bonding on the self-assembly process of these complexes (Chkirate et al., 2019).
Synthesis and Evaluation of Antitumor Pyrimidine Derivatives
Further research has been conducted on synthesizing and evaluating the cytotoxicity of new pyrimidine derivatives as antitumor agents. These derivatives include pyrimidine carboxamide linked to various moieties, demonstrating significant therapeutic activity against a panel of human tumor cell lines (Masaret, 2021).
In Vitro Cytotoxic Activity
The in vitro cytotoxic activity of 2-[3-phenyl-4-(pyrimidin-4-yl)-1H-pyrazol1-yl]acetamide derivatives against 60 cancer cell lines has been investigated, revealing that certain compounds exhibit appreciable cancer cell growth inhibition. This research contributes to the ongoing search for new anticancer agents (Al-Sanea et al., 2020).
Propriétés
IUPAC Name |
N-(4-acetamidophenyl)-2-[(4-oxo-1,5-dihydropyrazolo[3,4-d]pyrimidin-6-yl)sulfanyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N6O3S/c1-8(22)17-9-2-4-10(5-3-9)18-12(23)7-25-15-19-13-11(6-16-21-13)14(24)20-15/h2-6H,7H2,1H3,(H,17,22)(H,18,23)(H2,16,19,20,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXUYPBOUTDESCG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)NC(=O)CSC2=NC3=C(C=NN3)C(=O)N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N6O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-acetamidophenyl)-2-((4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N1-(3-(1H-imidazol-1-yl)propyl)-N2-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)oxalamide](/img/structure/B2657012.png)
![2-(4-chlorophenoxy)-2-methyl-N-{2-[2-(1H-pyrazol-1-yl)ethoxy]ethyl}propanamide](/img/structure/B2657013.png)
![2-Chloro-1-[3-(3-fluorophenyl)-5-thiophen-3-yl-3,4-dihydropyrazol-2-yl]ethanone](/img/structure/B2657014.png)


![N1-(benzo[d][1,3]dioxol-5-yl)-N2-((2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl)oxalamide](/img/structure/B2657018.png)


![[1-(Prop-2-yn-1-yl)pyrrolidin-2-yl]methyl 2-{[(oxan-2-yl)methyl]sulfanyl}acetate](/img/structure/B2657028.png)


![3-(2,3-dihydro-1,4-benzodioxin-6-yl)pyrido[3',2':4,5]thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2657033.png)
![N-(1-(4-fluorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-(trifluoromethyl)benzamide](/img/structure/B2657034.png)